molecular formula C11H17N3O4S B6583249 ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1301758-08-6

ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B6583249
CAS RN: 1301758-08-6
M. Wt: 287.34 g/mol
InChI Key: YXUZVUGPFPLZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate, also known as EMPSPC, is an organic compound with a unique chemical structure. It is a derivative of pyrazole, which is a heterocyclic compound consisting of five atoms of carbon and two atoms of nitrogen. EMPSPC is used as an intermediate in organic synthesis and has a variety of applications in the pharmaceutical and chemical industries. This compound has been studied extensively in recent years due to its interesting properties and potential applications.

Mechanism Of Action

The mechanism of action of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is not fully understood. It is believed that the compound acts as a nucleophilic catalyst in organic reactions, which means that it is able to facilitate the formation of various organic compounds by providing an electron-rich environment. This allows the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
Due to its unique chemical structure, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain bacteria and fungi. In addition, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been shown to have potential anti-cancer effects, although further research is needed to confirm these findings.

Advantages And Limitations For Lab Experiments

Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also highly soluble in common organic solvents. Furthermore, the compound is stable under a wide range of conditions, making it suitable for use in a variety of reactions. However, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is also limited in its use in laboratory experiments, as it is not very reactive and has a low reactivity rate.

Future Directions

The potential applications of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate are vast and varied. Further research is needed to explore its potential use as a catalyst in organic reactions, as well as its potential biochemical and physiological effects. In addition, further research is needed to develop new methods of synthesis for ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate and to explore its potential use as a drug or pesticide. Finally, further research is needed to explore the potential of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in the synthesis of polymers and other materials.

Synthesis Methods

Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate can be synthesized using several different methods. The most common method involves the reaction of 3-methyl-5-pyrrolidine-1-sulfonyl chloride with ethyl pyrazole-4-carboxylate. This reaction is carried out in the presence of a base, such as triethylamine, to form the desired product. Other methods of synthesis involve the use of different starting materials, such as ethyl 4-chloro-5-methylpyrazole-3-carboxylate or ethyl 4-methylpyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been studied extensively in recent years due to its potential applications in the pharmaceutical and chemical industries. It has been used as a starting material for the synthesis of a wide range of compounds, including drugs, pesticides, and other organic compounds. In addition, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been studied for its potential use as a catalyst in organic reactions. It has been found to be effective in the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles, as well as in the synthesis of polymers and other materials.

properties

IUPAC Name

ethyl 5-methyl-3-pyrrolidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-3-18-11(15)9-8(2)12-13-10(9)19(16,17)14-6-4-5-7-14/h3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUZVUGPFPLZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.